molecular formula C12H14N2O B5831744 N-(4-cyanophenyl)-3-methylbutanamide

N-(4-cyanophenyl)-3-methylbutanamide

Cat. No.: B5831744
M. Wt: 202.25 g/mol
InChI Key: HEJSLYDFUNQTLN-UHFFFAOYSA-N
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Description

N-(4-Cyanophenyl)-3-methylbutanamide is a substituted amide featuring a 3-methylbutanamide backbone linked to a 4-cyanophenyl group. The electron-withdrawing cyano group at the para position may influence its electronic properties, solubility, and biological interactions compared to other substituents [1][5].

Properties

IUPAC Name

N-(4-cyanophenyl)-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-9(2)7-12(15)14-11-5-3-10(8-13)4-6-11/h3-6,9H,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEJSLYDFUNQTLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-cyanophenyl)-3-methylbutanamide typically involves the reaction of 4-cyanobenzoyl chloride with 3-methylbutanamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving the overall purity of the product.

Chemical Reactions Analysis

Types of Reactions: N-(4-cyanophenyl)-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The cyanophenyl group can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a catalyst like palladium on carbon.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-(4-cyanophenyl)-3-methylbutanamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties. It is used in the development of new therapeutic agents.

    Medicine: Explored for its role in drug discovery and development. It may act as a lead compound for designing new drugs with improved efficacy and safety profiles.

    Industry: Utilized in the production of specialty chemicals and materials. It can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between N-(4-cyanophenyl)-3-methylbutanamide and its analogs:

Compound Name Molecular Formula Molecular Weight Substituent (R) Key Properties/Applications Reference
This compound C₁₂H₁₄N₂O 214.26 (calc.) –CN (para) High polarity, potential CNS activity Inferred
N-(4-Methoxyphenyl)-3-methylbutanamide C₁₂H₁₇NO₂ 207.27 –OCH₃ (para) Enhanced solubility, mild bioactivity
N-[[(4-Chlorophenyl)amino]thioxomethyl]-3-methylbutanamide C₁₂H₁₅ClN₂OS 270.78 –Cl, –NH–C(=S)– Thioamide linkage, possible enzyme inhibition
N-(4-{[2-(4-Chlorophenyl)acetyl]amino}phenyl)-3-methylbutanamide C₁₉H₂₁ClN₂O₂ 344.84 –Cl, acetyl-amino Extended conjugation, peptide-like interactions

Key Observations :

  • Solubility: Methoxy-substituted analogs (e.g., C₁₂H₁₇NO₂) exhibit higher solubility in polar solvents due to the –OCH₃ group, whereas the –CN group may reduce solubility in aqueous media .
  • Biological Activity: Chlorophenyl derivatives (e.g., CAS 443290-63-9) with thioxomethyl or acetyl-amino groups show relevance in enzyme inhibition or psychoactive properties, as seen in related compounds like 2-(2-(4-chlorophenyl)acetamido)-3-methylbutanamide ().

Pharmacological and Industrial Relevance

  • Psychoactive Potential: Analogs with 4-chlorophenyl groups (e.g., ) are linked to psychoactive effects, implying that the cyano variant may interact with opioid or CNS receptors.
  • Enzyme Inhibition: Thioamide derivatives () are known for inhibiting metalloenzymes, suggesting that this compound could be tailored for similar applications.
  • Material Science: The cyano group’s strong dipole moment may make the compound useful in liquid crystals or polymer additives, paralleling uses of nitrile-containing aromatics.

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